molecular formula C9H6ClNO B3181174 3-Chloroquinolin-4-OL CAS No. 58550-89-3

3-Chloroquinolin-4-OL

Cat. No.: B3181174
CAS No.: 58550-89-3
M. Wt: 179.6 g/mol
InChI Key: GWCHTTSPSUWRBA-UHFFFAOYSA-N
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Description

3-Chloroquinolin-4-OL is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinolin-4-OL typically involves the chlorination of quinolin-4-OL. One common method is the reaction of quinolin-4-OL with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the third position with a chlorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinolin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 3-chloroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: 3-Chloroquinolin-4-one.

    Reduction: 3-Chloroquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its antimicrobial and antimalarial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Chloroquinolin-4-OL involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

    7-Chloroquinolin-4-OL: Similar structure but with the chlorine atom at the seventh position.

    3-Bromoquinolin-4-OL: Bromine atom instead of chlorine at the third position.

    3-Chloroquinoline: Lacks the hydroxyl group at the fourth position.

Uniqueness: 3-Chloroquinolin-4-OL is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-chloro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCHTTSPSUWRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxyquinoline (5.33 g, 36.7 mmol) in AcOH (184 mL) was treated with N-chlorosuccinimide (6.37 g, 47.7 mmol) and the yellow homogeneous mixture was stirred and heated at 60° C. After 3 h, the mixture was cooled to room temperature and concentrated in vacuo. Saturated aqueous NaHCO3 solution (300 mL) was added until pH became ˜8.5. The resulting solid was collected by filtration, washed with water (300 mL), and dried under high vacuum to give 3-chloroquinolin-4(1H)-one (A275-1) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 12.28 (1H, br. s.), 8.40 (1H, d, J=6.5 Hz), 8.15 (1H, dd, J=8.2, 1.4 Hz), 7.65-7.73 (1H, m), 7.58-7.63 (1H, m), 7.39 (1H, ddd, J=8.1, 6.9, 1.2 Hz); LCMS (ESI) m/z 180.1 (M+H)+.
Quantity
5.33 g
Type
reactant
Reaction Step One
Name
Quantity
184 mL
Type
solvent
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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